TG2-IN-3h

Catalog No.
S15344881
CAS No.
M.F
C21H26N4O4S
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TG2-IN-3h

Product Name

TG2-IN-3h

IUPAC Name

N-[2-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26)

InChI Key

PBRTXVPCMZIRCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C(=O)CNC(=O)C=C

TG2-IN-3h is a selective inhibitor of transglutaminase 2, an enzyme involved in various cellular processes including protein crosslinking, apoptosis, and cell signaling. Transglutaminase 2 catalyzes the formation of ε(γ-glutamyl)-lysine crosslinks between proteins, which plays a crucial role in the structural integrity of the extracellular matrix and cell adhesion. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions characterized by aberrant transglutaminase activity, such as fibrosis and certain cancers .

Tailored to create a compound with high selectivity for transglutaminase 2. The process typically includes:

  • Formation of Key Intermediates: Starting materials undergo reactions such as nucleophilic aromatic substitution to introduce functional groups that enhance binding affinity for transglutaminase 2.
  • Purification: The synthesized compound is purified using techniques like high-performance liquid chromatography to ensure high yield and purity.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of TG2-IN-3h .

TG2-IN-3h has demonstrated significant biological activity in various studies. It effectively reduces transglutaminase 2 levels in ovarian cancer cells through proteasome-dependent degradation mechanisms. This reduction correlates with decreased fibrotic responses and altered cellular signaling pathways associated with cancer progression . Additionally, TG2-IN-3h has been shown to modulate apoptosis and cell migration, further underscoring its potential as a therapeutic agent in diseases where transglutaminase 2 is implicated.

TG2-IN-3h has potential applications in both research and clinical settings:

  • Cancer Therapy: Its ability to inhibit transglutaminase 2 may help reduce tumor growth and metastasis in cancers where this enzyme is overexpressed.
  • Fibrosis Treatment: By modulating extracellular matrix remodeling, TG2-IN-3h could be beneficial in treating fibrotic diseases.
  • Research Tool: It serves as a valuable tool for studying the biological roles of transglutaminase 2 in various cellular processes .

Studies have shown that TG2-IN-3h interacts specifically with transglutaminase 2, inhibiting its enzymatic activity without affecting other related enzymes. This selectivity is crucial for minimizing off-target effects that could lead to adverse reactions. Interaction studies often utilize surface plasmon resonance or similar techniques to quantify binding affinities and kinetics .

Several compounds share structural or functional similarities with TG2-IN-3h. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Z006ModerateKnown for its irreversible inhibition mechanism
K252aHighBroad-spectrum kinase inhibitor
TGM2 inhibitor 1ModerateSelective for transglutaminase family enzymes
PROTACs targeting TGM2HighDegrades TGM2 through proteasome pathway

Uniqueness of TG2-IN-3h

TG2-IN-3h stands out due to its selective inhibition of transglutaminase 2 while maintaining low toxicity towards other enzymes. Its specific action on pathways related to cancer and fibrosis makes it a promising candidate for targeted therapies .

Irreversible Inhibition Mechanisms: Fluorescent Probe Design and Warhead Chemistry

TG2-IN-3h operates through an irreversible covalent modification mechanism targeting the active site cysteine residue Cys277 of tissue transglutaminase 2 [1]. The compound's design incorporates a Michael acceptor acrylamide warhead that forms a stable thioether bond with the nucleophilic cysteine residue [1]. This irreversible binding mechanism ensures complete and permanent enzyme inactivation upon successful target engagement [1].

The fluorescent probe design of TG2-IN-3h centers on the incorporation of a dansyl moiety attached to the central piperazine scaffold [1]. The dansyl group serves dual purposes: providing fluorescent properties for cellular tracking and contributing to the compound's binding affinity through hydrophobic interactions with the enzyme binding pocket [1]. The piperazine core was specifically chosen based on molecular dynamics simulations that revealed optimal conformational restraints for enzyme binding [1].

The warhead chemistry of TG2-IN-3h demonstrates sophisticated electrophilic reactivity profiles [3]. The acrylamide warhead provides an optimal balance between reactivity and stability, exhibiting selective reactivity toward the active site cysteine while maintaining chemical stability in biological systems [3]. Kinetic characterization reveals that TG2-IN-3h exhibits a kinact value of 0.387 min⁻¹ and a Ki value of 1.31 micrometers, resulting in an exceptional kinact/Ki ratio of 297,692 min⁻¹M⁻¹ [1].

The mechanism requires calcium-dependent enzyme activation for optimal inhibitor binding [1]. Studies demonstrate that TG2-IN-3h exhibits calcium-dependent reactivity, with minimal inhibition observed when tissue transglutaminase 2 is maintained in its guanosine triphosphate-bound closed conformation [1]. This selectivity for the calcium-activated open conformation ensures that the inhibitor preferentially targets enzymatically active tissue transglutaminase 2 [1].

ParameterValueUnits
Inhibitory Concentration 506nanomolar
kinact0.387min⁻¹
Ki1.31micrometers
kinact/Ki297,692min⁻¹M⁻¹
Molecular Weight430.52daltons

Structural Basis of TG2-IN-3h Binding: Insights from X-ray Crystallography

The structural understanding of TG2-IN-3h binding derives from crystallographic studies of tissue transglutaminase 2 in various conformational states [4] [5] [6]. Tissue transglutaminase 2 exhibits two primary conformational states: a closed, nucleotide-bound inactive form and an open, calcium-bound active form [6]. The enzyme undergoes large conformational changes upon activation, with the beta-barrel domains repositioning to expose the active site tunnel [6].

Crystallographic analysis reveals that TG2-IN-3h targets the open conformation of tissue transglutaminase 2, where the active site cysteine Cys277 becomes accessible for covalent modification [6]. The open structure displays an extended conformation dramatically different from the closed state, with the catalytic triad fully exposed within a tunnel bridged by tryptophan residues [7]. This tunnel architecture separates acyl-donor from acyl-acceptor binding sites and stabilizes tetrahedral reaction intermediates [7].

The binding pocket analysis indicates that TG2-IN-3h exploits a distinctive hydrophobic pocket several angstroms away from the active site tunnel entrance [8]. Molecular modeling studies suggest that the dansyl moiety of TG2-IN-3h occupies this hydrophobic region, while the piperazine core maintains optimal positioning for warhead delivery to Cys277 [1]. The acrylamide warhead extends into the narrow active site tunnel where it undergoes nucleophilic attack by the cysteine sulfur [1].

Recent intermediate-state crystallographic structures provide additional insights into TG2-IN-3h binding mechanisms [6]. These structures, obtained with calcium ions bound at sites S1 and S3, reveal conformational states distinct from both fully open and closed forms [6]. The intermediate conformation displays a fully reduced protein state with calcium binding, potentially representing a more physiologically relevant target for inhibitor binding [6].

The structural basis for TG2-IN-3h selectivity involves specific residue interactions within the tissue transglutaminase 2 active site [1]. Key binding determinants include hydrogen bonding networks, hydrophobic interactions, and geometric complementarity between the inhibitor scaffold and enzyme binding pocket [1]. The piperazine core orientation mimics natural substrate binding patterns while positioning the acrylamide warhead for optimal covalent attack [1].

Selectivity Profiling Against Transglutaminase Isoforms (TG1, TG3, TG6, FXIIIa)

TG2-IN-3h demonstrates exceptional selectivity for tissue transglutaminase 2 over other family members, including transglutaminase 1, transglutaminase 3, transglutaminase 6, and Factor XIIIa [1]. Comprehensive selectivity profiling reveals minimal cross-reactivity with these related enzymes, establishing TG2-IN-3h as a highly specific tissue transglutaminase 2 inhibitor [1].

Selectivity studies against transglutaminase 1 show that TG2-IN-3h exhibits greater than 100-fold selectivity for tissue transglutaminase 2 [1]. Transglutaminase 1, primarily expressed in skin and involved in epidermal barrier formation, shares structural similarities with tissue transglutaminase 2 but displays distinct active site architecture that reduces TG2-IN-3h binding affinity [9]. The selectivity against transglutaminase 1 is crucial for avoiding potential dermatological side effects associated with transglutaminase 1 inhibition [10].

The compound shows excellent selectivity against transglutaminase 3, an enzyme involved in hair follicle development and skin function [1]. Despite sharing the characteristic transglutaminase fold and catalytic triad, transglutaminase 3 exhibits reduced susceptibility to TG2-IN-3h inhibition [1]. This selectivity profile supports the specificity of the piperazine-based scaffold design for tissue transglutaminase 2 recognition [1].

Selectivity profiling against transglutaminase 6 reveals compound-dependent selectivity patterns [1]. While some related inhibitors show reduced selectivity against transglutaminase 6, TG2-IN-3h maintains good selectivity for tissue transglutaminase 2 [1]. Transglutaminase 6 expression in neural tissues and its involvement in neurological functions make this selectivity profile important for avoiding central nervous system effects [11].

Factor XIIIa selectivity represents a critical safety consideration given this enzyme's essential role in blood coagulation [1]. TG2-IN-3h demonstrates excellent selectivity against Factor XIIIa, avoiding potential bleeding complications associated with coagulation factor inhibition [1]. The structural differences between tissue transglutaminase 2 and Factor XIIIa active sites contribute to this favorable selectivity profile [10].

Mechanistic studies using dansyl-labeled probes confirm the selectivity observations through direct binding analysis [1]. Incubation of TG2-IN-3h with transglutaminase 1, transglutaminase 3, and Factor XIIIa in the presence of calcium followed by gel electrophoresis and western blotting reveals negligible reactivity with these isoforms [1]. These results validate the selectivity data obtained from enzymatic activity assays [1].

Enzyme TargetSelectivity RatioInhibitory Concentration 50
Tissue Transglutaminase 216 nanomolar
Transglutaminase 1>100>600 nanomolar
Transglutaminase 3>50>300 nanomolar
Transglutaminase 6>30>180 nanomolar
Factor XIIIa>100>600 nanomolar

Mechanisms of Fibronectin Deposition Inhibition

TG2-IN-3h demonstrates profound effects on transglutaminase 2-mediated fibronectin deposition and extracellular matrix organization. When applied to both NIH3T3 cells and human umbilical cord endothelial cells, the compound dramatically reduces fibronectin deposition into the extracellular matrix [1]. This reduction occurs through a unique mechanism whereby TG2-IN-3h binds to intracellular transglutaminase 2 and locks the enzyme in its open conformation, preventing its normal translocation to the cell surface and subsequent incorporation into the extracellular matrix [1].

The inhibitor's mechanism involves targeting the active site cysteine 277 of transglutaminase 2 in a calcium-dependent manner [1]. By forming a covalent bond with this critical residue, TG2-IN-3h prevents the enzyme from adopting its compact, closed conformation that is required for binding to cell surface heparan sulfate proteoglycans such as syndecan-4 [1]. This conformational lock effectively blocks the non-conventional secretion pathway through which transglutaminase 2 normally reaches the extracellular environment [3].

Impact on Extracellular Matrix Cross-Linking

Research has demonstrated that transglutaminase 2 plays a critical role in extracellular matrix stability through its ability to cross-link proteins such as fibronectin and collagen [4] [5]. TG2-IN-3h disrupts this process by preventing the enzyme from reaching its extracellular target sites. In studies using NIH3T3 cells transduced with wild-type transglutaminase 2, treatment with TG2-IN-3h resulted in a dramatic reduction in both the presence of transglutaminase 2 on the cell surface and its translocation into the extracellular matrix [1].

The importance of transglutaminase 2-mediated extracellular matrix cross-linking is evidenced by studies showing that overexpression of the enzyme leads to increased fibronectin deposition and enhanced matrix organization [5] [6]. Conversely, inhibition of transglutaminase 2 with compounds like TG2-IN-3h results in reduced matrix stability and altered cellular responses to extracellular matrix proteins [7]. This has particular relevance in pathological conditions such as fibrosis, where excessive transglutaminase 2 activity contributes to aberrant matrix deposition and reduced proteolytic clearance [7] [3].

Therapeutic Implications in Matrix-Related Diseases

The ability of TG2-IN-3h to modulate fibronectin deposition has significant implications for treating diseases characterized by excessive extracellular matrix accumulation. In a mouse model of hypertensive nephrosclerosis, administration of TG2-IN-3h resulted in over 40% reduction in collagen deposition throughout the kidney, with approximately 45% reduction around blood vessels [1]. This demonstrates the compound's potential therapeutic utility in fibrotic conditions where transglutaminase 2-mediated matrix cross-linking contributes to pathological matrix accumulation [8] [7].

ParameterControlTG2-IN-3h TreatmentReduction (%)
Total kidney collagen deposition [1]BaselineSignificantly reduced>40
Vascular collagen deposition [1]BaselineSignificantly reduced~45
Fibronectin deposition in cultured cells [1]HighDramatically reduced>70

Role in Attenuating Toll-Like Receptor 3-Mediated Inflammatory Signaling in Intestinal Injury

Transglutaminase 2 Activation During Inflammatory Responses

The relationship between TG2-IN-3h and Toll-like receptor 3-mediated inflammatory signaling has been investigated in models of intestinal injury, particularly those involving double-stranded ribonucleic acid analogues such as polyinosinic-polycytidylic acid [9]. Polyinosinic-polycytidylic acid activation of Toll-like receptor 3 in the small intestine leads to significant tissue damage and inflammatory responses, which correlate with activation of normally inactive intestinal transglutaminase 2 [9].

Studies have shown that transglutaminase 2 is activated following small intestinal injury induced by polyinosinic-polycytidylic acid administration [9]. This activation represents a rapid and relatively short-lived phenomenon, suggesting that transglutaminase 2 serves as an acute response mechanism during inflammatory tissue damage. The enzyme's activation during Toll-like receptor 3-mediated inflammation appears to be linked to changes in cellular calcium homeostasis and alterations in the extracellular matrix environment [9].

Inflammatory Signaling Pathways and Transglutaminase 2

Transglutaminase 2 has been implicated in the regulation of nuclear factor kappa B signaling pathways, which are central to inflammatory responses [10] [11]. The enzyme can influence nuclear factor kappa B activation through multiple mechanisms, including the cross-linking of inhibitory kappa B alpha subunits and the promotion of RelA/p65 phosphorylation [10]. In the context of Toll-like receptor 3 signaling, this regulatory function becomes particularly relevant as it can amplify inflammatory responses initiated by pattern recognition receptor activation [12] [13].

Research has demonstrated that in certain inflammatory contexts, transglutaminase 2 promotes pro-inflammatory cytokine production and enhances the inflammatory cascade [10]. In lipopolysaccharide-induced inflammation, transglutaminase 2 has been shown to contribute to the activation of inflammatory pathways by facilitating nuclear factor kappa B-dependent gene transcription [10]. However, the specific role of TG2-IN-3h in modulating these pathways during Toll-like receptor 3-mediated intestinal injury requires further investigation.

Impact on Ubiquitination-Dependent Receptor Stabilization Pathways

Transglutaminase 2-Mediated Protein Stabilization

TG2-IN-3h significantly impacts ubiquitination-dependent protein degradation pathways through its inhibition of transglutaminase 2-mediated isopeptide bond formation. Research has demonstrated that transglutaminase 2 can stabilize specific receptor proteins by preventing their ubiquitination-dependent degradation [17]. This stabilization occurs through the formation of isopeptide bonds that compete with ubiquitin modification sites, effectively protecting target proteins from proteasomal degradation [17].

The most well-characterized example of this mechanism involves the angiotensin receptor type 1, where transglutaminase 2-mediated isopeptide modification at glutamine 315 prevents ubiquitination-dependent receptor degradation [17]. Mutagenesis studies have shown that replacement of this glutamine with alanine results in increased receptor ubiquitination and decreased protein stability [17]. Treatment with TG2-IN-3h would be expected to prevent this stabilization mechanism, potentially leading to increased receptor turnover through normal ubiquitination pathways.

Autophagy and Protein Aggregate Clearance

Transglutaminase 2 plays a critical role in autophagy-dependent clearance of ubiquitinated protein aggregates [18]. Studies using transglutaminase 2 knockout mice have revealed impaired autophagy and accumulation of ubiquitinated protein aggregates during starvation conditions [18]. The enzyme's transamidase activity appears essential for proper assembly of protein aggregates and their subsequent clearance by macroautophagy [18].

TG2-IN-3h, by inhibiting transglutaminase 2 activity, would be expected to impair this clearance mechanism. Research has shown that cells lacking functional transglutaminase 2 exhibit marked accumulation of high-molecular-weight ubiquitinated proteins, particularly when proteasome function is compromised [18]. This suggests that TG2-IN-3h treatment might lead to similar accumulation of protein aggregates if autophagy pathways become overwhelmed.

Receptor Trafficking and Degradation Pathways

The impact of TG2-IN-3h on receptor stabilization extends beyond direct isopeptide modification to include effects on receptor trafficking and subcellular localization [17]. Transglutaminase 2-mediated stabilization can affect the distribution of receptors between different cellular compartments and influence their accessibility to degradation machinery [17]. This has implications for signaling pathway regulation, as receptor stability directly impacts signal duration and intensity.

Studies have demonstrated that transglutaminase 2 interacts with cargo proteins such as p62 and NBR1, which are essential for delivering ubiquitinated substrates to autophagosomes [18]. The enzyme's interaction with these proteins is enhanced during proteasome inhibition, suggesting a compensatory role in protein clearance when primary degradation pathways are compromised [18]. TG2-IN-3h inhibition of these interactions could potentially disrupt cellular protein homeostasis under stress conditions.

Pathway ComponentNormal FunctionEffect of TG2-IN-3h
Angiotensin receptor type 1 [17]Stabilized by transglutaminase 2Increased degradation
Ubiquitinated protein aggregates [18]Cleared via transglutaminase 2-mediated autophagyPotential accumulation
p62/NBR1 cargo proteins [18]Interact with transglutaminase 2 for substrate deliveryDisrupted interactions
Proteasomal degradation [17]Prevented by transglutaminase 2 modificationRestored normal function

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

430.16747650 g/mol

Monoisotopic Mass

430.16747650 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-11-2024

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